molecular formula C14H21NO3S B2932726 4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide CAS No. 1495627-31-0

4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide

Cat. No. B2932726
CAS RN: 1495627-31-0
M. Wt: 283.39
InChI Key: MYDZRBJNCOKOEZ-UHFFFAOYSA-N
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Description

“4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1495627-31-0 . It has a molecular weight of 283.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 sulfonamide .

Scientific Research Applications

Catalytic Applications

One study explored the aerobic oxidative desulfurization of benzothiophene and its derivatives using an Anderson-type catalyst, highlighting the potential for sulfonamide derivatives in catalysis under mild conditions without sacrificial agents. This suggests that similar sulfonamide compounds might be useful in environmental remediation and chemical synthesis processes (Lu et al., 2010).

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives, including those with pyrazole bases, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant potential against bacterial and fungal strains, suggesting that similar structures could be explored for their therapeutic applications (Badgujar et al., 2018).

Molecular Structure and Interactions

Research on the polymorphism of aromatic sulfonamides with fluorine groups has provided insights into the impact of fluorine on the polymorphism of these compounds. Such studies are crucial for understanding the material properties of sulfonamides, which can influence their pharmaceutical and industrial applications (Terada et al., 2012).

Another study focused on the synthesis of sulfonamide-derived compounds and their metal complexes, assessing their structure through various spectroscopic and physical methods. This research highlighted the potential for designing novel compounds with tailored properties for various applications, including as ligands in metal complexes (Chohan & Shad, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

4-(3,5-dimethylcyclohexyl)oxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-7-11(2)9-13(8-10)18-12-3-5-14(6-4-12)19(15,16)17/h3-6,10-11,13H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDZRBJNCOKOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)OC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide

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